

Application Notes and Protocols for Calcium Imaging with JTV-519 Fumarate Treatment

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Compound of Interest		
Compound Name:	JTV-519 fumarate	
Cat. No.:	B2872935	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant cardioprotective and antiarrhythmic properties.[1][2][3][4] Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR2), a critical calcium release channel on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1] By binding to RyR2, JTV-519 reduces diastolic calcium leak from the SR, a key contributor to cardiac arrhythmias and heart failure.[1][5] This is achieved, at least in part, by increasing the binding affinity of calstabin-2 (FKBP12.6) to the RyR2 channel, which helps to keep it in a closed state during diastole.[3][6] [7][8] Some studies also suggest that JTV-519 may directly modulate RyR2 function and can also act as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[2][9]

Calcium imaging techniques are indispensable for elucidating the effects of pharmacological agents like JTV-519 on intracellular calcium dynamics. These methods allow for the real-time visualization and quantification of calcium signals within cells, providing critical insights into cellular function and the efficacy of therapeutic interventions.[10] Ratiometric fluorescent dyes, such as Fura-2, are commonly employed to measure intracellular calcium concentrations with high precision, as the ratio of fluorescence emission at two different excitation wavelengths minimizes variability from dye loading and photobleaching.[11][12][13]



These application notes provide a comprehensive overview and detailed protocols for utilizing calcium imaging techniques to study the effects of **JTV-519 fumarate** treatment on cellular calcium handling, with a particular focus on cardiomyocytes.

Data Presentation

The following tables summarize the quantitative effects of JTV-519 treatment on key calcium signaling parameters as reported in the literature.

Table 1: Effect of JTV-519 on Ouabain-Induced SR Ca2+ Leak in Murine Cardiomyocytes

Parameter	Control	Ouabain	Ouabain + JTV-519 (1 μM)
Ca2+ Spark Frequency (events/100 µm/s)	1.2 ± 0.2	4.8 ± 0.6	2.1 ± 0.3#
Incidence of Ca2+ Waves (%)	0	67	18#
Diastolic Cytosolic [Ca2+]i (F/F0)	1.00 ± 0.00	1.22 ± 0.03	1.11 ± 0.02#
Ca2+ Transient Amplitude (ΔF/F0)	2.0 ± 0.1	2.8 ± 0.2	2.2 ± 0.1#
SR Ca2+ Content (ΔF/F0)	3.5 ± 0.2	5.2 ± 0.3*	4.1 ± 0.2#

^{*}P < 0.05 vs. Control; #P < 0.05 vs. Ouabain. Data adapted from Kohlhaas et al. (2012).[5]

Table 2: Effect of JTV-519 on Hypoxia-Induced SR Ca2+ Leak in HL-1 Cardiomyocytes



Condition	Treatment	SR Ca2+ Leak (Half-life in seconds)	% Reduction in Leak
Control (12% O2)	Vehicle	420.5 ± 21.6	-
Control (12% O2)	JTV-519 (1 μM)	867.8 ± 84.2	52%
Hypoxia (1% O2)	Vehicle	256.7 ± 5.6#	-
Hypoxia (1% O2)	JTV-519 (1 μM)	396.4 ± 17.4	35%

^{*}P < 0.05 vs. respective vehicle control; #P < 0.05 vs. Control Vehicle. Data adapted from Tascón et al. (2020).[14]

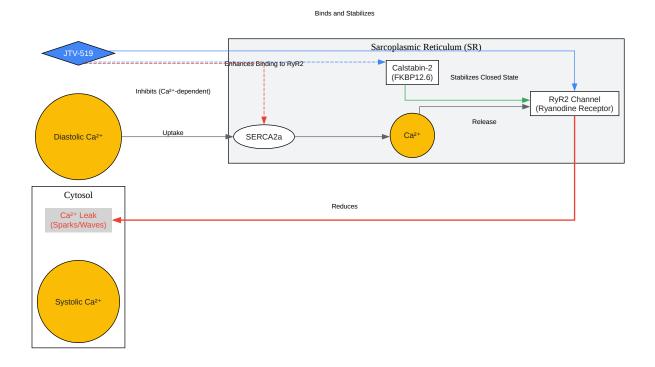
Table 3: Effect of K201 (JTV-519) on Diastolic Events in Rat Ventricular Cardiomyocytes during β-adrenergic Stimulation

Parameter	Control (Isoproterenol + High Ca2+)	K201 (1.0 μM)
Diastolic Contraction Amplitude (% of control)	100	~16
Frequency of Diastolic Events (% of control)	100	61
Initiation Points per Diastolic Interval (% of control)	100	71*

^{*}P < 0.05 vs. Control. Data adapted from Loughrey et al. (2011).[15]

Signaling Pathways and Experimental Workflows Signaling Pathway of JTV-519 Action



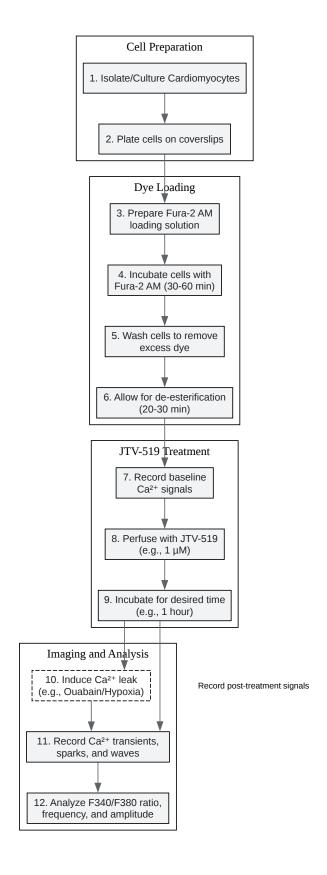


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Caption: JTV-519 stabilizes RyR2, reducing diastolic Ca^{2+} leak from the SR.

Experimental Workflow for Calcium Imaging with JTV-519





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Caption: Workflow for assessing JTV-519 effects using Fura-2 AM calcium imaging.



Experimental Protocols

Protocol 1: Isolation and Culture of Adult Murine Ventricular Myocytes

This protocol is adapted from methodologies commonly used in studies investigating cardiomyocyte calcium handling.[5]

Materials:

- Adult mouse (e.g., C57BL/6)
- · Langendorff perfusion system
- Perfusion Buffer: Ca2+-free Tyrode's solution (in mM: 135 NaCl, 5.4 KCl, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH 7.4)
- Digestion Buffer: Perfusion buffer containing 1 mg/mL collagenase type II and 0.1 mg/mL protease type XIV.
- Stopping Buffer: Perfusion buffer containing 10% fetal bovine serum (FBS) and 12.5 μM CaCl2.
- · Laminin-coated coverslips
- M199 cell culture medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.

Procedure:

- Heparinize the mouse and anesthetize it.
- Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
- Perfuse the heart retrogradely with oxygenated (95% O2/5% CO2) Perfusion Buffer at 37°C for 5 minutes to clear the blood.



- Switch to the Digestion Buffer and perfuse for 10-15 minutes, or until the heart becomes flaccid.
- Transfer the ventricles to the Stopping Buffer and gently tease the tissue apart with fine forceps to release the myocytes.
- Filter the cell suspension through a 100 μm nylon mesh.
- Allow the myocytes to settle by gravity for 10 minutes.
- Carefully remove the supernatant and gently resuspend the cell pellet in M199 culture medium.
- Plate the isolated myocytes on laminin-coated coverslips and allow them to attach for 1-2 hours before use.

Protocol 2: Fura-2 AM Loading and Calcium Imaging

This protocol outlines the steps for loading cardiomyocytes with the ratiometric calcium indicator Fura-2 AM and subsequent imaging.[11][12][16][17]

Materials:

- Isolated cardiomyocytes on coverslips (from Protocol 1)
- Fura-2 AM (acetoxymethyl ester) stock solution (1 mM in anhydrous DMSO)
- Pluronic F-127 (20% solution in DMSO)
- HEPES-buffered saline (HBS): (in mM) 137 NaCl, 5.4 KCl, 0.4 MgSO4, 0.3 Na2HPO4, 0.4 KH2PO4, 4.2 NaHCO3, 1.3 CaCl2, 10 Glucose, 20 HEPES; pH 7.4.
- **JTV-519 fumarate** stock solution (e.g., 10 mM in DMSO)
- Inverted fluorescence microscope equipped with a dual-excitation light source (e.g., 340 nm and 380 nm), an emission filter (~510 nm), and a sensitive camera.

Procedure:



- Prepare Fura-2 Loading Solution:
 - For a final concentration of 2-5 μM Fura-2 AM, dilute the 1 mM stock solution into HBS.
 - Add Pluronic F-127 to the loading solution (final concentration 0.02-0.04%) to aid in dye dispersion. Vortex thoroughly.
- Dye Loading:
 - Wash the plated cardiomyocytes once with HBS.
 - Incubate the cells in the Fura-2 Loading Solution for 30-45 minutes at room temperature, protected from light.
- Washing and De-esterification:
 - Aspirate the loading solution and wash the cells twice with fresh HBS to remove extracellular dye.
 - Incubate the cells in fresh HBS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
- JTV-519 Treatment and Imaging:
 - Mount the coverslip onto the microscope stage and perfuse with HBS at 37°C.
 - Record baseline calcium signals by acquiring pairs of fluorescence images with excitation at 340 nm and 380 nm.
 - \circ To assess the effect of JTV-519, switch the perfusion to HBS containing the desired concentration of JTV-519 (e.g., 1 μ M).
 - Incubate for a sufficient period (e.g., 30-60 minutes) as described in relevant studies.
 - After incubation, record calcium signals again. To study the protective effects of JTV-519,
 co-perfuse with an agent that induces SR Ca2+ leak (e.g., ouabain or isoproterenol) and
 record the resulting calcium activity (transients, sparks, waves).[5]



Data Analysis:

- Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
- This ratio is proportional to the intracellular calcium concentration.
- Analyze parameters such as the amplitude and kinetics of calcium transients, and the frequency and characteristics of calcium sparks and waves.

Disclaimer: These protocols provide a general framework. Optimal conditions, including dye and drug concentrations, as well as incubation times, should be determined empirically for each specific cell type and experimental setup.[18]

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